molecular formula C13H16O7 B15076637 Triethyl furan-2,3,4-tricarboxylate CAS No. 7251-41-4

Triethyl furan-2,3,4-tricarboxylate

Cat. No.: B15076637
CAS No.: 7251-41-4
M. Wt: 284.26 g/mol
InChI Key: AGTTVMJPDZPRJZ-UHFFFAOYSA-N
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Description

Triethyl furan-2,3,4-tricarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with three carboxylate groups at the 2, 3, and 4 positions, and each carboxylate group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl furan-2,3,4-tricarboxylate can be synthesized through the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds at room temperature and yields the desired product in good to excellent yields . The reaction can be carried out in a biphasic water-ether solvent system, which is advantageous for green chemistry principles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and catalyst concentration, to maximize yield and minimize waste. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Triethyl furan-2,3,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3,4-tricarboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ester groups.

Major Products Formed

    Oxidation: Furan-2,3,4-tricarboxylic acid derivatives.

    Reduction: Triethyl furan-2,3,4-tricarbinol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl furan-2,3,4-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of triethyl furan-2,3,4-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The furan ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,3,4-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.

    Dimethyl furan-2,3,4-tricarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.

    Furan-2,3,4-tricarboxamide: Similar structure but with amide groups instead of ester groups.

Uniqueness

Triethyl furan-2,3,4-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The ethyl ester groups make it more lipophilic compared to its methyl ester or carboxylic acid counterparts, potentially influencing its solubility and reactivity in different environments .

Properties

CAS No.

7251-41-4

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

triethyl furan-2,3,4-tricarboxylate

InChI

InChI=1S/C13H16O7/c1-4-17-11(14)8-7-20-10(13(16)19-6-3)9(8)12(15)18-5-2/h7H,4-6H2,1-3H3

InChI Key

AGTTVMJPDZPRJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1C(=O)OCC)C(=O)OCC

Origin of Product

United States

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